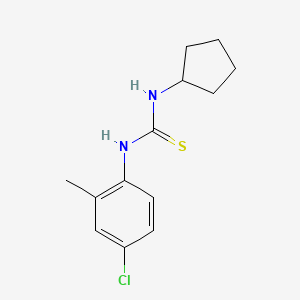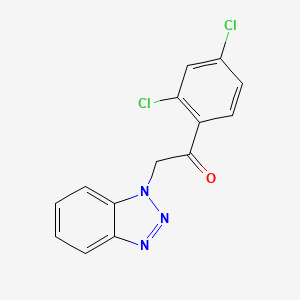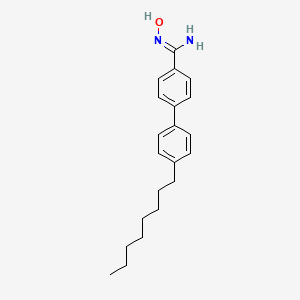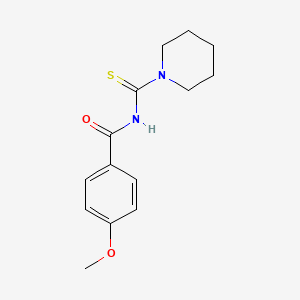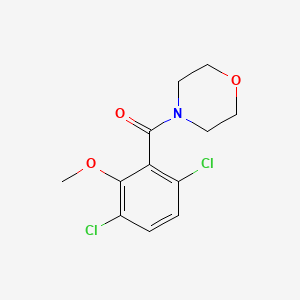
4-(3,6-dichloro-2-methoxybenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-dichloro-2-methoxybenzoyl)morpholine, also known as DCMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DCMB is a morpholine derivative that contains a benzoyl group and two chlorine atoms, along with a methoxy group. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-(3,6-dichloro-2-methoxybenzoyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to inhibit the replication of HCV and HIV. In addition, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. The compound is also relatively easy to synthesize using standard techniques. However, 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has some limitations, including its relatively low solubility in water, which can make it challenging to use in some assays. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-(3,6-dichloro-2-methoxybenzoyl)morpholine, including the development of more efficient and selective synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various disease models. In addition, the development of 4-(3,6-dichloro-2-methoxybenzoyl)morpholine derivatives with improved properties and activity profiles may lead to the discovery of new drugs for the treatment of cancer, viral infections, and other diseases.
Métodos De Síntesis
4-(3,6-dichloro-2-methoxybenzoyl)morpholine can be synthesized using various methods, including the reaction of 3,6-dichloro-2-methoxybenzoic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). Another method involves the reaction of 3,6-dichloro-2-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine (TEA) or pyridine. The yield and purity of the synthesized 4-(3,6-dichloro-2-methoxybenzoyl)morpholine can be improved by using appropriate reaction conditions and purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 4-(3,6-dichloro-2-methoxybenzoyl)morpholine has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. The compound has also been shown to inhibit the replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
(3,6-dichloro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-11-9(14)3-2-8(13)10(11)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPDPXMRYSVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
![2,3-dimethyl-1-[(4-phenyl-1-piperazinyl)acetyl]-1H-indole](/img/structure/B5870315.png)
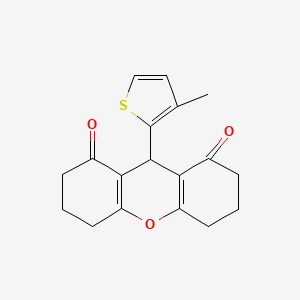

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
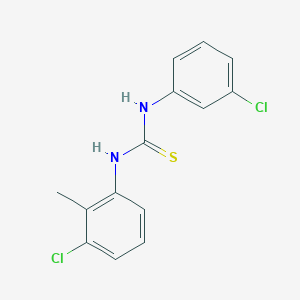
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)

